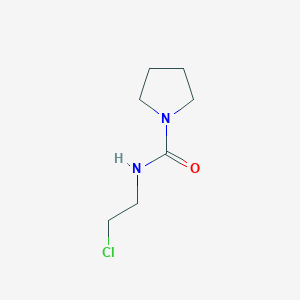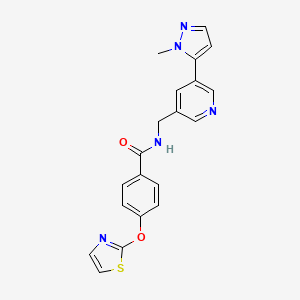
2-(Benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide, also known as BIX-01294, is a small molecule inhibitor that has gained significant attention in the field of epigenetics. It is a potent inhibitor of G9a, a histone methyltransferase that plays a crucial role in regulating gene expression. BIX-01294 has been studied extensively for its potential use in cancer therapy and other epigenetic-related diseases.
Scientific Research Applications
2-(Benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 2-(Benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide works by inhibiting the activity of G9a, which leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes. In addition to cancer therapy, 2-(Benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide has also been studied for its potential use in treating other epigenetic-related diseases, such as Alzheimer's disease and schizophrenia.
Mechanism of Action
2-(Benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide works by inhibiting the activity of G9a, a histone methyltransferase that plays a crucial role in regulating gene expression. G9a catalyzes the methylation of lysine 9 on histone H3, which leads to the formation of a repressive chromatin structure. By inhibiting G9a, 2-(Benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide leads to the upregulation of tumor suppressor genes and the downregulation of oncogenes.
Biochemical and Physiological Effects:
2-(Benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide has been shown to have both biochemical and physiological effects. Biochemically, 2-(Benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide inhibits the activity of G9a, which leads to changes in gene expression. Physiologically, 2-(Benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide has been shown to inhibit the growth of various cancer cell lines and to have potential therapeutic effects in other epigenetic-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(Benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide in lab experiments is that it is a potent and specific inhibitor of G9a. This allows for precise control over the inhibition of G9a activity. However, a limitation of using 2-(Benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide is that it has low solubility in water, which can make it difficult to use in certain experimental conditions.
Future Directions
There are several future directions for the study of 2-(Benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide. One direction is to further investigate its potential therapeutic effects in other epigenetic-related diseases, such as Alzheimer's disease and schizophrenia. Another direction is to develop more potent and specific inhibitors of G9a that can be used in clinical settings. Additionally, more research is needed to understand the long-term effects of G9a inhibition on gene expression and cellular function.
Synthesis Methods
The synthesis method of 2-(Benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide involves a multi-step process that begins with the reaction of 2-aminobenzimidazole with 2,2-dimethyl-3-hydroxypropanenitrile to form 2-(Benzimidazol-1-yl)-N-(2,2-dimethyl-3-hydroxypropyl)propanamide. This intermediate is then reacted with 1-cyanomethyl-2,2-dimethylpropylamine to form 2-(Benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide. The overall yield of this synthesis method is approximately 10%.
properties
IUPAC Name |
2-(benzimidazol-1-yl)-N-(1-cyano-2,2-dimethylpropyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-11(15(21)19-14(9-17)16(2,3)4)20-10-18-12-7-5-6-8-13(12)20/h5-8,10-11,14H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANDXBKKNPTQFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C#N)C(C)(C)C)N1C=NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1h-1,3-Benzodiazol-1-yl)-n-(1-cyano-2,2-dimethylpropyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(furan-2-yl)-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2474413.png)
![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]adamantane-1-carboxamide](/img/structure/B2474415.png)
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2474416.png)

![(E)-3-(3,5-dimethoxyanilino)-1-[3-(3-methoxyphenyl)-2,1-benzisoxazol-5-yl]-2-propen-1-one](/img/structure/B2474420.png)



![7'-chloro-N-(2-methoxyphenyl)-1'-methyl-4'-oxo-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-1-carboxamide](/img/structure/B2474425.png)


![3-((1-(Benzo[d][1,3]dioxole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2474429.png)
